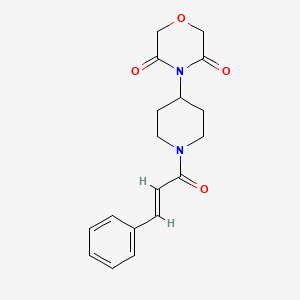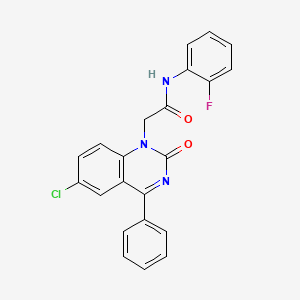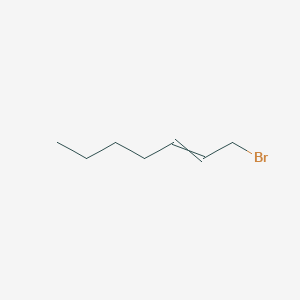
(2R)-2-Quinolin-5-ylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Quinolin-5-ylpropan-1-amine, also known as QPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QPA is a chiral amine with a quinoline ring structure and a propylamine side chain. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of (2R)-2-Quinolin-5-ylpropan-1-amine is not fully understood, but it is believed to involve the modulation of neurotransmitter and cytokine signaling pathways. This compound has been found to bind to serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters. By inhibiting the reuptake of these neurotransmitters, this compound increases their availability in the synaptic cleft, leading to increased neurotransmission. This compound has also been found to modulate dopamine receptor activity, which may contribute to its antidepressant and antipsychotic effects. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including increasing the levels of serotonin and norepinephrine in the brain, modulating dopamine receptor activity, and reducing the production of pro-inflammatory cytokines. These effects may contribute to this compound's potential therapeutic applications as an antidepressant, antipsychotic, and anti-inflammatory agent.
実験室実験の利点と制限
(2R)-2-Quinolin-5-ylpropan-1-amine has several advantages for lab experiments, including its stability, solubility in water and organic solvents, and ease of synthesis. However, this compound also has some limitations, including its chiral nature, which may require the use of enantiomerically pure forms for some experiments. Additionally, this compound may have some toxicity concerns, which need to be addressed in further studies.
将来の方向性
There are several future directions for the study of (2R)-2-Quinolin-5-ylpropan-1-amine, including investigating its potential therapeutic applications in other neurological and psychiatric disorders, understanding its mechanism of action in more detail, and developing more efficient synthesis methods for this compound and its derivatives. Additionally, the development of this compound-based drugs with improved efficacy and fewer side effects may be an exciting avenue for future research.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop more efficient synthesis methods and better drugs based on this compound.
合成法
(2R)-2-Quinolin-5-ylpropan-1-amine can be synthesized using various methods, including reductive amination of quinoline with propylamine, catalytic hydrogenation of 2-quinolinecarboxaldehyde with propylamine, and reductive amination of 2-quinolinecarboxaldehyde with propylamine. The purity and yield of this compound can be improved by using different solvents, catalysts, and reaction conditions.
科学的研究の応用
(2R)-2-Quinolin-5-ylpropan-1-amine has been studied for its potential therapeutic applications, including as an antidepressant, antipsychotic, and anti-inflammatory agent. This compound has been found to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in mood regulation. This compound has also been shown to modulate the activity of dopamine receptors, which are involved in reward processing and motivation. Additionally, this compound has been found to reduce the production of pro-inflammatory cytokines, which are involved in the immune response.
特性
IUPAC Name |
(2R)-2-quinolin-5-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(8-13)10-4-2-6-12-11(10)5-3-7-14-12/h2-7,9H,8,13H2,1H3/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOYAQVIKSUEJL-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C2C=CC=NC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=C2C=CC=NC2=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide](/img/structure/B2656411.png)
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2656412.png)
![3-(4-methoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2656413.png)

![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2656417.png)


![2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B2656420.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2656423.png)
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2656424.png)


![N-[cyano(2,3-dichlorophenyl)methyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B2656429.png)